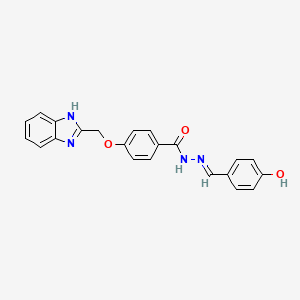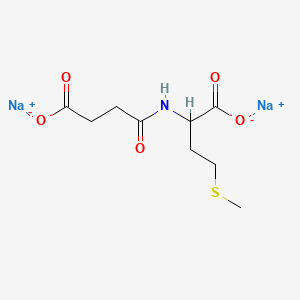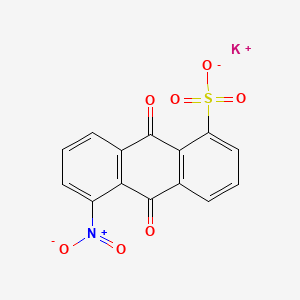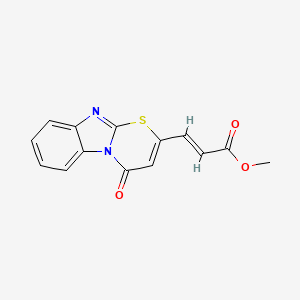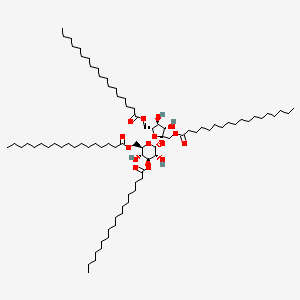
Sucrose tetrastearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose tetrastearate is a chemical compound derived from sucrose and stearic acid. It is an ester formed by the esterification of sucrose with stearic acid. This compound is known for its emulsifying and skin-conditioning properties, making it a valuable ingredient in various cosmetic and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose tetrastearate is synthesized through the esterification of sucrose with stearic acid. The reaction typically involves heating sucrose and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of sucrose with methyl or ethyl esters of stearic acid. This method is preferred due to its efficiency and scalability. The reaction is conducted in a solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sucrose tetrastearate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and stearic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Sucrose and stearic acid.
Oxidation: Various oxidation products, depending on the specific conditions and reagents used.
Scientific Research Applications
Sucrose tetrastearate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Investigated for its potential use in topical formulations for skin hydration and protection.
Industry: Utilized in the production of cosmetics and personal care products due to its skin-conditioning properties
Mechanism of Action
The mechanism of action of sucrose tetrastearate primarily involves its ability to form stable emulsions. As an emulsifying agent, it reduces the surface tension between oil and water phases, allowing them to mix and form a stable emulsion. This property is particularly valuable in cosmetic formulations, where it helps to create smooth and consistent products .
Comparison with Similar Compounds
Similar Compounds
- Sucrose stearate
- Sucrose palmitate
- Sucrose laurate
- Sucrose myristate
Uniqueness
Sucrose tetrastearate is unique due to its specific combination of sucrose and stearic acid, which imparts distinct emulsifying and skin-conditioning properties. Compared to other sucrose esters, this compound offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in forming stable emulsions and providing skin hydration .
Properties
CAS No. |
66844-27-7 |
|---|---|
Molecular Formula |
C84H158O15 |
Molecular Weight |
1408.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C84H158O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-74(85)93-69-72-78(89)81(97-77(88)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)80(91)83(96-72)99-84(71-95-76(87)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)82(92)79(90)73(98-84)70-94-75(86)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h72-73,78-83,89-92H,5-71H2,1-4H3/t72-,73-,78-,79-,80-,81+,82+,83-,84+/m1/s1 |
InChI Key |
KABSAPOGVFEEKK-CPNOTHRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
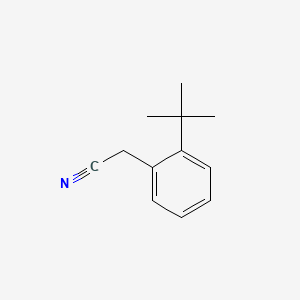
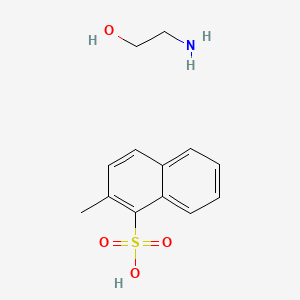
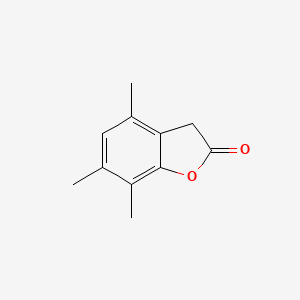
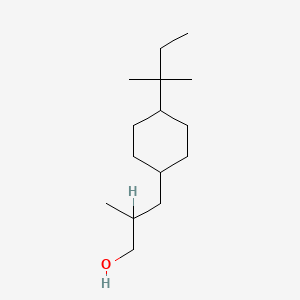
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
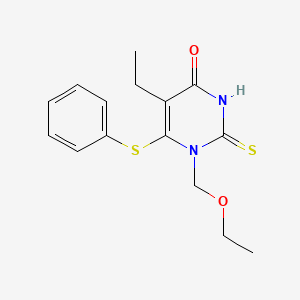
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
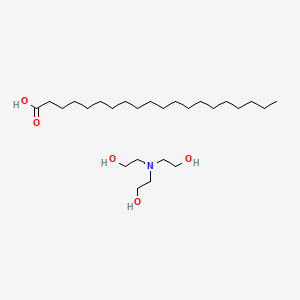
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
